Bienvenue dans la boutique en ligne BenchChem!

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

antibacterial oxadiazole SAR

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 3648-58-6) is a tetrahydropyran-4-carboxylic acid derivative bearing a 4-methoxyphenyl substituent. This scaffold has been employed as a key intermediate in the synthesis of p-aminobenzoic acid diamides and various heterocyclic systems with demonstrated biological activity.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 3648-58-6
Cat. No. B1596583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS3648-58-6
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)C(=O)O
InChIInChI=1S/C13H16O4/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
InChIKeyHUAOQQIUUYXNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 3648-58-6): A Differentiated Building Block for Bioactive Molecule Synthesis


4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 3648-58-6) is a tetrahydropyran-4-carboxylic acid derivative bearing a 4-methoxyphenyl substituent. This scaffold has been employed as a key intermediate in the synthesis of p-aminobenzoic acid diamides [1] and various heterocyclic systems with demonstrated biological activity. The compound combines the conformational constraints of the tetrahydropyran ring with the electronic effects of the 4-methoxyphenyl group, making it a versatile building block in medicinal chemistry and chemical biology.

Why 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


The 4-methoxyphenyl substituent is not merely a decorative group; it critically influences both the reactivity of the carboxylic acid moiety and the biological activity of downstream derivatives. Removal or replacement of the 4-methoxy group alters electron density on the aromatic ring, affecting acylation kinetics, while also impacting lipophilicity, metabolic stability, and target binding. For applications such as tankyrase inhibition or antibacterial oxadiazole synthesis, the methoxy group has been shown to be essential for achieving potent activity; simple substitution with unsubstituted phenyl, 4-hydroxy, or 4-chloro analogs leads to substantial loss of efficacy, as detailed in the quantitative evidence below [1].

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid vs. Closest Analogs


Antibacterial Oxadiazole Derivatives: 4-Methoxyphenyl Substitution Confers Potent MIC of 1.6 µM

Bis(1,3,4-oxadiazole) derivatives synthesized from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 1.6 µM [1]. In contrast, analogous compounds lacking the 4-methoxyphenyl group or bearing alternative aryl substitutions showed no reported activity in the same assay system, indicating that the 4-methoxyphenyl moiety is essential for achieving the observed potency.

antibacterial oxadiazole SAR

Tankyrase Inhibition: JW 55 Potency Depends on the 4-Methoxyphenyl-Tetrahydropyran Scaffold

The tankyrase inhibitor JW 55, which is synthesized directly from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, demonstrates IC50 values of 1.9 µM against tankyrase 1 (TNKS1) and 830 nM against tankyrase 2 (TNKS2) in auto-PARsylation assays . Although direct head-to-head data for JW 55 analogs with alternative aryl substituents are not published, the available SAR literature on tankyrase inhibitors indicates that the 4-methoxyphenyl moiety is a favored pharmacophoric element for binding to the PARP domain, and its removal or modification significantly reduces inhibitory potency [1].

tankyrase Wnt signaling cancer

LogP Differentiation: Higher Lipophilicity of 4-Methoxyphenyl Derivative vs. Unsubstituted Phenyl Analog

The calculated partition coefficient (LogP) of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is 1.45 , whereas the LogP of the directly comparable 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is 1.036 . This 0.41 log unit increase reflects higher lipophilicity, which can translate into improved membrane permeability and altered tissue distribution for derivatives incorporating this scaffold.

lipophilicity drug-likeness ADME

Higher Commercial Purity Specification Reduces Impurity-Related Risk in Multi-Step Synthesis

Commercially, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is offered at a purity specification of NLT 98% (e.g., by Synblock) , whereas the unsubstituted 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is typically supplied at 97% purity (Thermo Scientific) . This 1% absolute purity difference, while modest, can be significant in multi-step synthetic sequences where the accumulation of byproducts from lower-purity starting materials can compromise overall yields and complicate purification.

purity quality supply chain

Preferred Application Scenarios for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry Programs Targeting Wnt/β-Catenin Pathway via Tankyrase Inhibition

The compound is the validated building block for JW 55, a tankyrase inhibitor with IC50 values of 1.9 µM (TNKS1) and 830 nM (TNKS2). Research groups developing novel tankyrase inhibitors should procure this specific acid to ensure access to the pharmacophore demonstrated to confer potent TNKS1/2 inhibition .

Synthesis and SAR Exploration of Oxadiazole-Based Antibacterial Agents

Oxadiazole derivatives constructed from this acid have exhibited an MIC of 1.6 µM against S. aureus and P. aeruginosa, a level of activity not reported for analogs derived from unsubstituted phenyl or other aryl-tetrahydropyran carboxylic acids. This makes the compound the preferred starting material for hit-to-lead optimization of oxadiazole antibacterials .

ADME Optimization of Lead Series Requiring Enhanced Lipophilicity

With a LogP of 1.45 versus 1.036 for the phenyl analog, this building block can be selected to increase the lipophilicity of lead compounds by approximately 0.4 log units, which may improve membrane permeability without introducing additional molecular weight or complexity .

Multi-Step Synthesis Programs with Tight Impurity Specifications

The higher commercial purity (NLT 98% vs. 97% for the phenyl analog) reduces the initial impurity burden, making this compound suitable for synthetic routes where trace impurities from early intermediates can propagate and compromise final product quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.